2',4'-Difluorophthalanilic acid

Description

2',4'-Difluorophthalanilic acid, also known as Diflunisal (CAS RN: 22494-42-4), is a fluorinated biphenyl derivative with a hydroxyl group at position 4 and a carboxylic acid group at position 3 on the benzene ring. Its molecular formula is C₁₃H₈F₂O₃, and it is primarily recognized for its therapeutic applications as a non-steroidal anti-inflammatory drug (NSAID) and analgesic . The fluorine atoms at positions 2' and 4' on the biphenyl ring enhance its metabolic stability and binding affinity to cyclooxygenase (COX) enzymes, which underpin its anti-inflammatory properties .

Properties

Molecular Formula |

C14H9F2NO3 |

|---|---|

Molecular Weight |

277.22 g/mol |

IUPAC Name |

2-[(2,4-difluorophenyl)carbamoyl]benzoic acid |

InChI |

InChI=1S/C14H9F2NO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,17,18)(H,19,20) |

InChI Key |

MKUBCZLQLAVFKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluorophthalanilic acid typically involves the fluorination of phthalanilic acid derivatives. One common method includes the reaction of 2,4-difluoronitrobenzene with diethyl malonate, followed by hydrolysis, acidification, and decarboxylation to yield the desired product . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2’,4’-Difluorophthalanilic acid may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using readily available raw materials and scalable reaction conditions. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluorophthalanilic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2’,4’-Difluorophthalanilic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,4’-Difluorophthalanilic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares 2',4'-Difluorophthalanilic acid with three fluorinated analogs: 4,5-Difluorophthalic Acid , 3,6-Difluorophthalic Acid , and 3,5-Difluorobenzoic Acid .

Key Research Findings

Bioactivity and Pharmacokinetics: The biphenyl structure of this compound enables dual inhibition of COX-1 and COX-2 enzymes, reducing prostaglandin synthesis. Its plasma half-life (8–12 hours) exceeds that of non-fluorinated NSAIDs like aspirin due to fluorine-induced resistance to metabolic oxidation . In contrast, 4,5-Difluorophthalic Acid lacks direct bioactivity but serves as a precursor for fluorinated drug candidates. Its electron-withdrawing fluorine atoms enhance the reactivity of adjacent carboxylic groups, facilitating peptide coupling in drug synthesis .

Synthetic Challenges: Decarboxylation of 4,5-Difluorophthalic Acid to 2-chloro-4,5-difluorobenzoic acid requires harsh conditions (e.g., CuO/DMSO at 190°C) and yields multiple byproducts, highlighting its lower reactivity compared to non-fluorinated analogs . 3,6-Difluorophthalic Acid exhibits similar stability issues, limiting its use in high-temperature reactions .

Market and Industrial Use :

- This compound (Diflunisal) is a well-established pharmaceutical, while 4,5-Difluorophthalic Acid is prioritized in agrochemical R&D due to its cost-effectiveness and scalability (purity ≥99%, priced at ~¥33,000/100g) .

- 3,5-Difluorobenzoic Acid is favored for herbicide synthesis owing to its lower molecular weight and ease of functionalization .

Biological Activity

2',4'-Difluorophthalanilic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action.

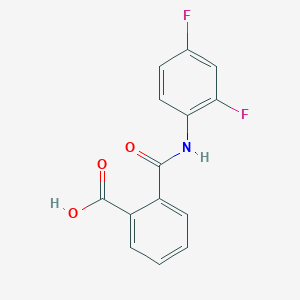

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two fluorine atoms substituted at the 2' and 4' positions on a phthalanilic acid backbone, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in these cells, potentially through the activation of caspase pathways.

- Mechanism of Action : The anticancer effects may be attributed to the compound's ability to disrupt cellular signaling pathways involved in cell cycle regulation and apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Table 2: IC50 values for this compound against cancer cell lines.

Case Studies

A recent study investigated the effects of this compound on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis and reduced angiogenesis in tumors treated with the compound.

- Study Design : Mice were divided into three groups: control, low-dose treatment (10 mg/kg), and high-dose treatment (50 mg/kg) for a duration of four weeks.

- Findings : The high-dose group exhibited a tumor volume reduction of approximately 60% compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.